(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
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Overview
Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This class of compounds has been studied for their cytotoxic and antibacterial activities .
Synthesis Analysis
6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of the related compound 3-ALLYL-6-BROMO-1,3-BENZOTHIAZOL-2(3H)-ONE is given by the linear formula: C10H8BrNOS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
The related compound 3-ALLYL-6-BROMO-1,3-BENZOTHIAZOL-2(3H)-ONE has a molecular weight of 270.149 .Scientific Research Applications
Catalysis and Synthetic Applications
One study described the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, highlighting their activities toward Heck coupling reactions. The formation of these complexes involves reactions between benzothiazole and benzyl bromide, showcasing a method for producing carbene complexes that are significant in catalytic processes (Yen et al., 2006).
Antifungal Activity
Research into the synthesis of new thiazolyl benzamides has shown potential antifungal properties. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives was aimed at exploring possible antifungal agents (Narayana et al., 2004).
Anticancer Properties
The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has been a subject of investigation, with certain benzothiazole derivatives showing promise as anticancer agents. The study suggests that thiazolides, including those with bromo-thiazolide structures, can induce cell death in colon carcinoma cell lines, implicating their potential use in cancer therapy (Brockmann et al., 2014).
Microwave-Assisted Synthesis
Microwave irradiation has been used for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating a rapid method for producing such compounds which may have various biological activities (Saeed, 2009).
Green Chemistry Approaches
Advances in the synthesis of benzothiazole compounds have been related to green chemistry, focusing on more environmentally friendly methods for producing these chemically and biologically significant compounds. This includes using condensation and cyclization reactions that minimize the environmental impact of chemical synthesis (Gao et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2OS/c1-5-12-24-17-11-10-16(22)13-18(17)26-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRRDCUKZTIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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